![molecular formula C19H18O3S B13096263 Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is an organic compound with a complex structure that includes both ester and aromatic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting intermediate can then be further reacted with ethyl alcohol to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The aromatic rings may also participate in π-π interactions with other aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
- Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
- Ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate
Uniqueness
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C19H18O3S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)17-5-3-4-16(12-17)18(20)11-10-14-6-8-15(13-23)9-7-14/h3-9,12-13H,2,10-11H2,1H3 |
Clé InChI |
DXBLSPQYYWZOIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




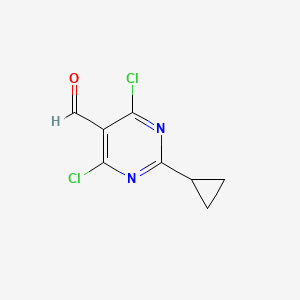
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

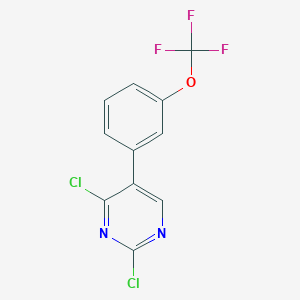

![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
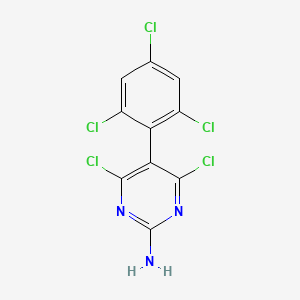
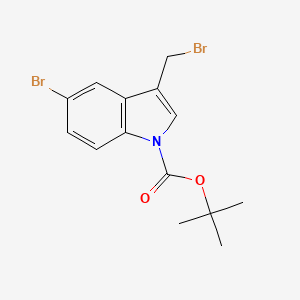
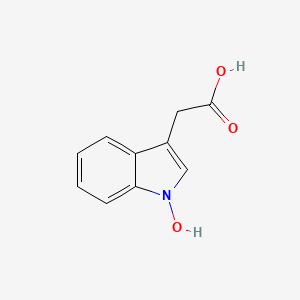
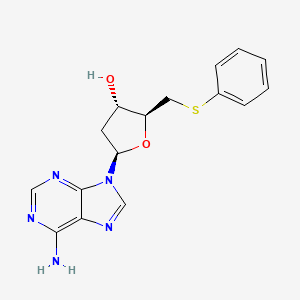

![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
